molecular formula C18H12FN5OS B2536418 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone CAS No. 863460-61-1

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

Cat. No. B2536418
CAS RN: 863460-61-1
M. Wt: 365.39
InChI Key: BOGPTMATVLTGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone” is a complex organic molecule. It has a molecular formula of C16H15FN6OS and an average mass of 358.393 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one were synthesized via the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, a similar compound was reported to be a yellow solid with a melting point of 328–330 °C .

Scientific Research Applications

Anticancer Activity

Compounds containing a triazole structure have been reported to exhibit broad biological activities, including anticancer . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors , which are potential anticancer drugs.

Antimicrobial Activity

Triazole compounds have shown significant antimicrobial activity . For example, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs have demonstrated good activity against S. aureus .

Analgesic and Anti-inflammatory Activity

Triazole compounds have been reported to possess analgesic and anti-inflammatory activities . This suggests that our compound of interest could potentially be used in the development of new analgesic and anti-inflammatory drugs.

Antioxidant Activity

The diverse pharmacological activities of triazolothiadiazine and its derivatives include antioxidant activity . This suggests that our compound of interest could potentially be used in the development of new antioxidant drugs.

Antiviral Activity

Triazole compounds have been reported to possess antiviral activities . This suggests that our compound of interest could potentially be used in the development of new antiviral drugs.

Enzyme Inhibitors

Triazolothiadiazine and its derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests that our compound of interest could potentially be used in the development of new enzyme inhibitors.

Antitubercular Agents

Triazolothiadiazine and its derivatives have been reported to possess antitubercular activities . This suggests that our compound of interest could potentially be used in the development of new antitubercular drugs.

USP28 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new USP28 inhibitors , which are potential drugs for exploring the roles of deubiquitinase in cancers.

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities. For instance, similar compounds have shown promising anti-proliferative effects and could be further optimized for better activity .

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5OS/c19-13-6-8-14(9-7-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGPTMATVLTGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.